2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride
Description
Properties
CAS No. |
1610028-42-6 |
|---|---|
Molecular Formula |
C8H17ClN2 |
Molecular Weight |
176.69 g/mol |
IUPAC Name |
2-methyl-2,7-diazaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-10-6-8(7-10)2-4-9-5-3-8;/h9H,2-7H2,1H3;1H |
InChI Key |
KVTKNJZYGLABRQ-UHFFFAOYSA-N |
SMILES |
CN1CC2(C1)CCNCC2.Cl.Cl |
Canonical SMILES |
CN1CC2(C1)CCNCC2.Cl |
Origin of Product |
United States |
Biological Activity
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride is a bicyclic compound notable for its unique spiro structure containing two nitrogen atoms. This structural arrangement significantly influences its biological activity and potential applications in medicinal chemistry. Understanding the biological activity of this compound is crucial for its development as a pharmacological agent.
- Chemical Formula : CHClN
- Molecular Weight : 195.12 g/mol
- Structure : The compound features a spirocyclic configuration that allows for unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:
- Sigma Receptors : Research indicates that compounds with similar structures exhibit significant binding affinities to sigma receptors (SRs), which are implicated in pain modulation and neuroprotection. For instance, derivatives of diazaspiro compounds have shown high affinity for S1R and S2R, suggesting potential analgesic properties .
- Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, affecting metabolic pathways and potentially leading to altered cellular functions .
Pharmacological Applications
- Analgesic Activity : The compound has been investigated for its potential analgesic effects, particularly through its interaction with sigma receptors .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, indicating that this compound may also exhibit such properties .
- Antitumor Effects : In vivo studies have shown that related diazaspiro compounds can exert antitumor effects, particularly in models of non-small cell lung cancer .
Toxicity and Safety
The compound has been noted to cause skin and eye irritation, highlighting the need for careful handling in laboratory settings .
Study on Sigma Receptor Ligands
A study focused on the design and synthesis of 2,7-diazaspiro[4.4]nonane derivatives demonstrated that these compounds could serve as potent sigma receptor ligands with negligible cytotoxicity and significant analgesic effects at low doses .
Antitumor Efficacy
Another research effort evaluated a series of derivatives based on the diazaspiro framework, revealing that certain compounds exhibited dose-dependent antitumor effects in xenograft mouse models, suggesting that structural modifications can enhance therapeutic efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride | CHClN | Contains a cyclopropyl group enhancing reactivity |
| 7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | CHClN | Methyl substituent may affect biological properties |
| This compound | CHClN | Different methyl positioning alters interaction profile |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound serves as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific biological pathways. Its unique structure may confer beneficial properties in drug design, making it a candidate for further investigation in therapeutic applications .
- Enzyme Inhibition : Research indicates that 2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride can act as an enzyme inhibitor, potentially blocking the activity of enzymes involved in various metabolic processes. This property is crucial for developing drugs aimed at conditions like cancer and metabolic disorders.
2. Material Science
- Polymer Synthesis : The compound is utilized in the development of specialty polymers and materials due to its ability to participate in various chemical reactions that modify polymer properties. This application is particularly relevant in creating materials with tailored functionalities for specific industrial uses .
3. Biological Research
- Receptor Ligands : The compound has been studied for its potential role as a ligand for various receptors, including sigma receptors, which are implicated in neuroprotection and pain modulation. Its interaction with these receptors could lead to new therapeutic strategies for neurological disorders.
- Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antimicrobial properties, indicating that this compound may also have applications in developing antimicrobial agents.
Case Study 1: Enzyme Inhibition
A study investigating the inhibition of cytochrome P450 enzymes demonstrated that derivatives of diazaspiro compounds could effectively modulate enzyme activity, suggesting potential applications in drug metabolism and detoxification processes.
Case Study 2: Antimicrobial Properties
Research on related diazaspiro compounds revealed significant antimicrobial activity against various pathogens, indicating that further exploration of this compound could lead to the development of new antimicrobial agents.
Comparison with Similar Compounds
Structural Analogues
7-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride (CAS 1588441-26-2)
- Structural Difference : Methyl group substituted on the 7th nitrogen instead of the 2nd.
- Similarity Score : 0.95 (high structural similarity) .
- Impact : Altered nitrogen substitution may influence receptor-binding affinity. For example, in sigma receptor studies, positional isomerism significantly affects intrinsic activity .
- Purity : 98% (Combi-Blocks) .
2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride (CAS 91188-26-0)
- Structural Difference : Spiro ring system expanded from [3.5] to [4.4], increasing ring strain and altering conformational flexibility.
- Impact : Larger spiro rings may reduce metabolic stability but improve solubility due to increased surface area .
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane Dihydrochloride (CAS 1415562-71-8)
- Structural Difference : Cyclopropyl substituent replaces the methyl group on the 7th nitrogen.
2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride (CAS 1818847-63-0)
- Structural Difference : Ketone functional group introduced at the 1st position.
- Impact : Increased polarity improves aqueous solubility but may reduce membrane permeability .
Physicochemical and Pharmacological Properties
Key Findings :
- Positional Isomerism : Methyl substitution on the 2nd vs. 7th nitrogen leads to divergent functional profiles in sigma receptor ligands. For example, compound 4b (2-methyl derivative) showed antagonist activity, while 5b (7-methyl derivative) acted as an agonist .
- Ring Size : Spiro[4.4] derivatives exhibit lower thermal stability compared to spiro[3.5] systems due to increased ring strain .
- Functional Groups : Ketone-containing analogues (e.g., CAS 1818847-63-0) demonstrate improved solubility but reduced bioavailability .
Commercial Availability and Pricing
| Supplier | Compound (CAS) | Quantity | Price (USD/EUR) |
|---|---|---|---|
| CymitQuimica | 1610028-42-6 | 100 mg | €129 |
| Combi-Blocks | 1588441-26-2 | 100 mg | $265 |
| Fluorochem | 1415562-71-8 | 100 mg | €316 |
| Aladdin Scientific | 1610028-42-6 | 100 mg | $150 (estimated) |
Preparation Methods
Cyclization to Form the Diazaspiro Core
A key step is the cyclization reaction between suitable diamine precursors and alkylating agents under controlled conditions. For example, the reaction of a diamine with bis(2-haloethyl) ethers (such as bis(2-chloroethyl) ether, bis(2-bromoethyl) ether, or bis(2-iodoethyl) ether) in the presence of a phase transfer catalyst and an acid-binding agent in N,N-dimethylformamide (DMF) yields an intermediate spirocyclic compound.
- Reaction Conditions:
- Solvent: N,N-dimethylformamide (DMF)
- Temperature: 70–100 °C
- Time: 10–24 hours
- Catalysts: Phase transfer catalysts such as tetrabutylammonium bromide, chloride, or hydrogen sulfate
- Additives: Acid-binding agents to absorb acid and prevent side reactions
- Iodo metal salts (potassium iodide or sodium iodide) to facilitate halide exchange and improve reactivity
This cyclization step results in a key intermediate (Compound 3) with a spirocyclic structure.
Reduction and Functional Group Transformations
Following cyclization, reduction using lithium aluminum hydride (LiAlH4) is employed to convert intermediates into the desired amine-containing spirocyclic framework. This step also helps in removing protective groups or reducing oxo functionalities if present.
- Reaction Conditions:
- Reducing agent: Lithium aluminum hydride
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: Controlled low temperature to avoid side reactions
- Purification: Removal of impurities such as olefinic byproducts formed during reduction
This reduction step is crucial for obtaining the free amine spirocyclic compound, which can then be converted to the dihydrochloride salt.
Salt Formation
The free base of 2-methyl-2,7-diazaspiro[3.5]nonane is treated with hydrochloric acid to form the dihydrochloride salt. This salt form is more stable and water-soluble, facilitating handling and further applications.
Alternative Synthetic Approaches and Functionalization
Recent research has demonstrated the use of Buchwald–Hartwig amination and alkylation strategies to functionalize the diazaspiro core, which can be adapted for preparing methyl-substituted derivatives:
- Buchwald–Hartwig Amination: Coupling of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with aryl iodides to introduce aromatic substituents, followed by deprotection and alkylation.
- Alkylation: Alkylation of the diazaspiro amine with methyl halides or benzyl halides under basic conditions to introduce methyl or benzyl groups at nitrogen or carbon centers.
These methods provide versatile routes to modify the core structure and introduce substituents such as methyl groups at the 2-position.
Summary Table of Preparation Steps
Research Findings and Analysis
- The two-step cyclization and reduction process is efficient, with reported yields exceeding 80% for the intermediate spirocyclic compounds.
- The use of phase transfer catalysts and acid-binding agents is critical to suppress side reactions and improve cyclization efficiency.
- Lithium aluminum hydride reduction is effective but requires careful control to minimize olefinic impurities.
- Conversion to the dihydrochloride salt enhances compound handling and solubility, which is important for biological and pharmaceutical applications.
- Alternative synthetic routes involving Buchwald–Hartwig amination and alkylation provide flexibility for structural modifications, including methylation at the 2-position.
Q & A
Q. How can researchers optimize the synthesis of 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride to improve yield and purity?
Methodological Answer: Synthetic optimization typically involves:
- Stepwise ring closure: Utilizing spirocyclic precursors (e.g., diazabicyclo derivatives) with methylamine under controlled pH to favor cyclization .
- Catalyst screening: Testing palladium or nickel catalysts for reductive amination steps to minimize byproducts .
- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity, while methanol/water mixtures improve crystallization .
- Purification: Gradient elution via reverse-phase HPLC (C18 columns, 0.1% TFA in water/acetonitrile) ensures >98% purity .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography: Use SHELX programs (e.g., SHELXL) for high-resolution structure determination, particularly for spirocyclic systems prone to conformational flexibility .
- NMR spectroscopy: ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve diastereotopic protons and confirm spirocyclic geometry .
- Mass spectrometry (HRMS): ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 213.15) and chloride counterion stoichiometry .
Q. What experimental precautions are necessary to ensure the stability of this compound during storage and handling?
Methodological Answer:
- Storage: Maintain at 2–8°C in sealed, moisture-proof containers under inert gas (argon) to prevent hygroscopic degradation .
- Handling: Use gloveboxes with <5% relative humidity for weighing, and avoid prolonged exposure to light to prevent photolytic cleavage of the spirocyclic core .
Advanced Research Questions
Q. How do computational models aid in understanding the sigma receptor (SR) binding mechanisms of 2,7-diazaspiro[3.5]nonane derivatives?
Methodological Answer:
- Molecular docking: Use Schrödinger Suite or AutoDock Vina to model interactions between the spirocyclic core and SR1/SR2 binding pockets, focusing on hydrophobic residues (e.g., Leu65 in SR1) .
- QSAR analysis: Correlate substituent electronic properties (Hammett σ values) with binding affinity (Kᵢ) to identify optimal R-group modifications .
- MD simulations: Assess conformational stability of the ligand-receptor complex over 100-ns trajectories to validate docking poses .
Q. How can researchers resolve discrepancies in pharmacological data between in vitro and in vivo studies?
Methodological Answer:
- Metabolic profiling: Conduct LC-MS/MS assays to identify hepatic metabolites (e.g., N-demethylation products) that reduce bioavailability .
- PK/PD modeling: Integrate in vitro IC₅₀ values with plasma concentration-time curves to adjust dosing regimens for in vivo efficacy .
- Tissue distribution studies: Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs versus plasma .
Q. What strategies address challenges in crystallographic refinement of spirocyclic compounds like this derivative?
Methodological Answer:
- Twinned data handling: Use SHELXL’s TWIN/BASF commands to refine structures against data from non-merohedral twins, common in spirocyclic systems .
- Disorder modeling: Apply PART/SUMP restraints to resolve overlapping conformers in the diazaspiro ring .
- High-resolution data: Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps for low-occupancy atoms .
Q. How does the spirocyclic structure influence pharmacokinetic properties, and how can this be experimentally validated?
Methodological Answer:
- LogP determination: Use shake-flask methods with octanol/water partitioning to assess lipophilicity, which correlates with blood-brain barrier penetration .
- PAMPA assays: Measure passive permeability across artificial membranes to predict oral absorption .
- In vivo clearance studies: Compare intravenous vs. oral administration in rodent models to calculate bioavailability and half-life .
Q. What methods are used to evaluate enantiomeric purity in chiral spirocyclic diamines?
Methodological Answer:
- Chiral HPLC: Employ columns like Chiralpak IA-3 with hexane/isopropanol (90:10) + 0.1% diethylamine to resolve enantiomers .
- Circular dichroism (CD): Compare experimental CD spectra with computational predictions (TD-DFT) to assign absolute configurations .
- NMR chiral shift reagents: Use Eu(hfc)₃ to induce splitting of diagnostic proton signals (e.g., methyl groups) .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compound’s intrinsic activity at sigma receptors?
Methodological Answer:
- Functional assays: Compare cAMP inhibition (SR1) and calcium flux (SR2) in cell lines expressing recombinant receptors to clarify subtype specificity .
- Radioligand displacement: Use [³H]DTG for SR1 and [³H]pentazocine for SR2 to measure Kᵢ values under standardized buffer conditions (pH 7.4, 25°C) .
- Positive controls: Include haloperidol (SR1 antagonist) and BD1047 (SR2 antagonist) to validate assay conditions .
Q. What experimental designs mitigate batch-to-batch variability in biological activity?
Methodological Answer:
- Quality control (QC): Implement orthogonal purity checks (HPLC, NMR, elemental analysis) for each synthesis batch .
- Bioassay standardization: Use internal reference compounds (e.g., (+)-pentazocine) to normalize activity data across experiments .
- Stability studies: Accelerated degradation testing (40°C/75% RH for 4 weeks) to identify critical quality attributes (CQAs) affecting potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
